Ethanolamine Ethanolamine Ethanolamine appears as a clear colorless liquid with an odor resembling that of ammonia. Flash point 185 °F. May attack copper, brass, and rubber. Corrosive to tissue. Moderately toxic. Produces toxic oxides of nitrogen during combustion.
Ethanolamine is a member of the class of ethanolamines that is ethane with an amino substituent at C-1 and a hydroxy substituent at C-2, making it both a primary amine and a primary alcohol. It has a role as a human metabolite, an Escherichia coli metabolite and a mouse metabolite. It is a primary amine, a primary alcohol and a member of ethanolamines. It is a conjugate base of an ethanolaminium(1+).
A viscous, hygroscopic amino alcohol with an ammoniacal odor. It is widely distributed in biological tissue and is a component of lecithin. It is used as a surfactant, fluorimetric reagent, and to remove CO2 and H2S from natural gas and other gases.
Ethanolamine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Ethanolamine is a Sclerosing Agent. The mechanism of action of ethanolamine is as a Sclerosing Activity. The physiologic effect of ethanolamine is by means of Vascular Sclerosing Activity.
Ethanolamine is a natural product found in Microchloropsis, Glycine max, and other organisms with data available.
Monoethanolamine is a first generation monoethanolamine with antihistaminic property. Ethanolamine competes with free histamine for binding at the histamine (H)-1 receptor thereby acting as an inverse agonist that combines with and stabilizes the inactive form of the H1-receptor thereby shifting the equilibrium toward the inactive state. This leads to a reduction of the negative symptoms brought on by H1-receptor binding.
Ethanolamine is a viscous, hygroscopic amino alcohol with an ammoniacal odor. It is widely distributed in biological tissue and is a component of lecithin. It is used as a surfactant, fluorometric reagent, and to remove CO2 and H2S from natural gas and other gases.
Ethanolamine is a metabolite found in or produced by Saccharomyces cerevisiae.
See also: Ethanolamine Oleate (has salt form); Ciclopirox Olamine (part of).
Brand Name: Vulcanchem
CAS No.: 141-43-5
VCID: VC20848354
InChI: InChI=1S/C2H7NO/c3-1-2-4/h4H,1-3H2
SMILES: C(CO)N
Molecular Formula: C2H7NO
C2H7NO
H2NCH2CH2OH
Molecular Weight: 61.08 g/mol

Ethanolamine

CAS No.: 141-43-5

Cat. No.: VC20848354

Molecular Formula: C2H7NO
C2H7NO
H2NCH2CH2OH

Molecular Weight: 61.08 g/mol

* For research use only. Not for human or veterinary use.

Ethanolamine - 141-43-5

Specification

Description Ethanolamine appears as a clear colorless liquid with an odor resembling that of ammonia. Flash point 185 °F. May attack copper, brass, and rubber. Corrosive to tissue. Moderately toxic. Produces toxic oxides of nitrogen during combustion.
Ethanolamine is a member of the class of ethanolamines that is ethane with an amino substituent at C-1 and a hydroxy substituent at C-2, making it both a primary amine and a primary alcohol. It has a role as a human metabolite, an Escherichia coli metabolite and a mouse metabolite. It is a primary amine, a primary alcohol and a member of ethanolamines. It is a conjugate base of an ethanolaminium(1+).
A viscous, hygroscopic amino alcohol with an ammoniacal odor. It is widely distributed in biological tissue and is a component of lecithin. It is used as a surfactant, fluorimetric reagent, and to remove CO2 and H2S from natural gas and other gases.
Ethanolamine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Ethanolamine is a Sclerosing Agent. The mechanism of action of ethanolamine is as a Sclerosing Activity. The physiologic effect of ethanolamine is by means of Vascular Sclerosing Activity.
Ethanolamine is a natural product found in Microchloropsis, Glycine max, and other organisms with data available.
Monoethanolamine is a first generation monoethanolamine with antihistaminic property. Ethanolamine competes with free histamine for binding at the histamine (H)-1 receptor thereby acting as an inverse agonist that combines with and stabilizes the inactive form of the H1-receptor thereby shifting the equilibrium toward the inactive state. This leads to a reduction of the negative symptoms brought on by H1-receptor binding.
Ethanolamine is a viscous, hygroscopic amino alcohol with an ammoniacal odor. It is widely distributed in biological tissue and is a component of lecithin. It is used as a surfactant, fluorometric reagent, and to remove CO2 and H2S from natural gas and other gases.
Ethanolamine is a metabolite found in or produced by Saccharomyces cerevisiae.
See also: Ethanolamine Oleate (has salt form); Ciclopirox Olamine (part of).
CAS No. 141-43-5
Molecular Formula C2H7NO
C2H7NO
H2NCH2CH2OH
Molecular Weight 61.08 g/mol
IUPAC Name 2-aminoethanol
Standard InChI InChI=1S/C2H7NO/c3-1-2-4/h4H,1-3H2
Standard InChI Key HZAXFHJVJLSVMW-UHFFFAOYSA-N
SMILES C(CO)N
Canonical SMILES C(CO)N
Boiling Point 338 °F at 760 mmHg (NTP, 1992)
170.3 °C
171 °C
339 °F
Colorform Colorless, viscous liquid or solid (below 51 °F)
Flash Point 200 °F (NTP, 1992)
86 °C
86 °C (187 °F)
185 °F (85 °C) (closed cup)
85 °C c.c.
186 °F
Melting Point 50.5 °F (NTP, 1992)
10.4 °C
Deliquescent crystals from alcohol, mp: 75-77 °C /Hydrochloride/
10.5 °C
10 °C
51 °F

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